3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
The compound 3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, a 3-methylbenzyl group at position 1, and a pinacol boronate ester at position 2. This design makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O2/c1-13-9-8-10-16(11-13)12-22-15(3)17(14(2)21-22)20-23-18(4,5)19(6,7)24-20/h8-11H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUXKGIFOPAPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole core substituted with a dioxaborolane moiety and a methylbenzyl group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Anticancer Activity
- Mechanism : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In studies involving glioblastoma cells (U87 and U138), it demonstrated significant cytotoxicity with LC50 values indicating potent activity (e.g., LC50 of 18.9 nM against BE cells) .
- Case Study : In a study examining the NCI 60-cell line panel, the compound showed selective toxicity towards certain cancer types while sparing normal cells .
2. Antioxidant Properties
- Findings : Preliminary assays have indicated that the compound possesses antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests a potential role in mitigating oxidative stress-related diseases .
3. Enzyme Inhibition
Research Findings and Data Tables
Below are summarized findings from various studies focusing on the biological activity of the compound:
| Biological Activity | Cell Line/Model | Effect | LC50 (nM) |
|---|---|---|---|
| Anticancer | U87 | Cytotoxic | 200 ± 60 |
| Anticancer | BE | Cytotoxic | 18.9 |
| Antioxidant | Various assays | Protective | Comparable to ascorbic acid |
The biological activity of this compound is likely mediated through multiple pathways:
- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : The observed cytotoxicity correlates with reduced cell proliferation rates in treated cell lines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- Key Difference : The benzyl group in the target compound is replaced with a phenyl ring directly attached to position 1.
- Reactivity: The absence of a benzyl linker may improve cross-coupling efficiency due to reduced steric hindrance .
3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- Key Difference : Position of the methyl group on the benzyl substituent (2-methyl vs. 3-methyl).
- Solubility: Altered lipophilicity due to differences in aromatic substitution patterns .
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- Key Difference : Fluorine atoms at positions 2 and 3 on the benzyl ring.
- Metabolic Stability: Fluorination often enhances resistance to oxidative degradation, making this derivative more suitable for drug development .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Simplified Analog)
- Key Difference : Lacks the 3-methylbenzyl and 3,5-dimethyl groups.
- Impact :
Physicochemical Properties
Notes:
- The 3-methylbenzyl group in the target compound balances lipophilicity and steric effects, optimizing solubility and reactivity.
- Fluorinated derivatives exhibit enhanced metabolic stability but may require specialized handling due to increased toxicity .
Cross-Coupling Efficiency
- The target compound’s boronate ester participates in Suzuki-Miyaura reactions with aryl halides, forming biaryl linkages. Its 3-methylbenzyl group provides moderate steric shielding, reducing undesired side reactions compared to less hindered analogs .
- Comparison :
Pharmaceutical Intermediate Potential
- The 3-methylbenzyl group in the target compound mimics bioactive motifs found in kinase inhibitors, enhancing its utility in drug discovery.
- Contrast :
- Trifluoromethyl-substituted analogs (e.g., ) are prioritized in CNS drug development due to blood-brain barrier penetration .
Preparation Methods
Palladium-Catalyzed Borylation Using Pinacol Boronate Esters
A common synthetic strategy is the palladium-catalyzed coupling of a halogenated pyrazole intermediate with bis(pinacolato)diboron or pinacol boronate esters to install the boronate group.
In one reported procedure, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized by stirring the reactants with potassium carbonate and Pd catalyst in 1,4-dioxane/water at 120 °C for 1 hour, yielding 48% after purification by preparative thin-layer chromatography.
Microwave-assisted reactions have been used to improve efficiency, with yields around 19% reported under conditions of 100 °C for 2 hours using sodium carbonate and PdCl2(DPPF)-DCM catalyst in 1,4-dioxane.
Suzuki-Miyaura Cross-Coupling for Boronate Installation
Another approach involves Suzuki coupling of a halogenated pyrazole derivative with a boronic acid pinacol ester bearing the boronate group.
Alternative Catalysts and Bases
- Pd catalysts such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride have been employed with cesium carbonate base in 1,2-dimethoxyethane/water or 1,4-dioxane/water mixtures at elevated temperatures (120–130 °C) under microwave irradiation for 0.5–1 hour, achieving efficient coupling and boronate installation.
Summary Table of Key Preparation Conditions
| Preparation Step | Catalyst | Base | Solvent | Temperature | Time | Yield | Special Conditions |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 120 °C | 1 h | 48% | Stirring, inert atmosphere |
| Pd-catalyzed borylation (microwave) | Pd(dppf)Cl2-DCM | Na2CO3 | 1,4-Dioxane | 100–120 °C | 2 h | 19% | Microwave irradiation, inert atmosphere |
| Suzuki coupling | Pd(P(t-Bu)3)2 or PEPPSI-IPr | Cs2CO3 | DME/H2O or Dioxane/H2O | 120–130 °C | 0.5–1 h | Not specified | Microwave irradiation, inert atmosphere |
Research Findings and Observations
The use of pinacol boronate esters is a preferred method for introducing the boronate group due to their stability and reactivity under palladium catalysis.
Microwave irradiation significantly reduces reaction times and can improve yields, although the effect depends on the substrate and catalyst system.
Choice of base and solvent mixture (aqueous-organic) is critical for optimizing yields and reaction rates.
Purification methods post-reaction typically involve preparative thin-layer chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure boronate ester compound.
The reported yields vary widely (19% to 48%) depending on catalyst, base, temperature, and reaction time, indicating room for optimization in synthetic protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
